1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazacyclopenta[cd]azulene core, which is a fused ring system, and is substituted with bromophenyl and phenyl groups. The presence of bromine atoms and the carboxamide functional group contribute to its reactivity and potential utility in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl groups and the diazacyclopenta[cd]azulene core. This reaction requires a palladium catalyst, a base, and appropriate reaction conditions such as temperature and solvent choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide has several scientific research applications:
Material Science: Used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Catalysis: Can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide involves its interaction with molecular targets through its functional groups. The bromophenyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- 1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Uniqueness
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization
Properties
CAS No. |
488793-86-8 |
---|---|
Molecular Formula |
C29H23Br2N3O |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
2,6-bis(4-bromophenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C29H23Br2N3O/c30-21-13-9-19(10-14-21)25-18-34-27(28(35)32-23-6-2-1-3-7-23)26(20-11-15-22(31)16-12-20)24-8-4-5-17-33(25)29(24)34/h1-3,6-7,9-16,18H,4-5,8,17H2,(H,32,35) |
InChI Key |
PIWROEOHLGKUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.